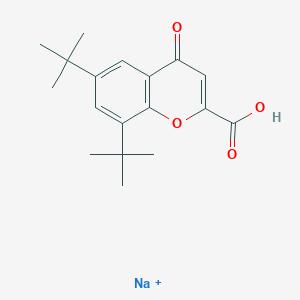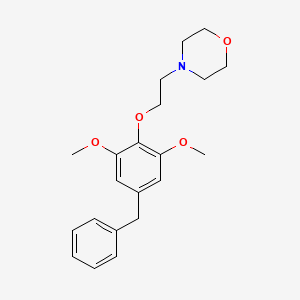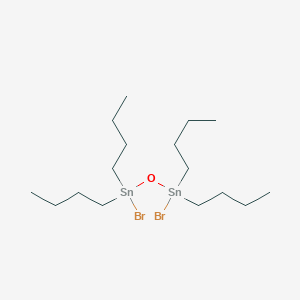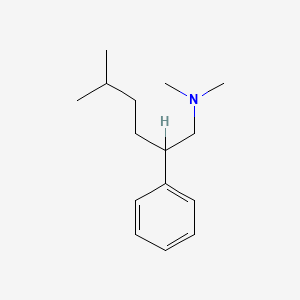
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) typically involves the reaction of 2-Ethyl-2-propyl-1,3-propanediol with acetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(acetylcarbamate) product. The reaction conditions often include:
Temperature: The reaction is usually conducted at a temperature range of 50-70°C.
Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to enhance the reaction rate.
Solvents: Common solvents used in the reaction include dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) involves similar synthetic routes but with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Oxidative conditions can lead to the formation of corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学的研究の応用
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Industrial Chemistry: It is explored for its potential use as a stabilizer in polymer chemistry and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) involves its hydrolysis to release 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid. The released compounds can then interact with various molecular targets, such as enzymes or receptors, leading to their modulation. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
類似化合物との比較
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
2,2-Bis(hydroxymethyl)pentane: Used in the synthesis of various chemical intermediates.
Meprobamate: A well-known anxiolytic drug derived from similar carbamate chemistry.
Uniqueness
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) is unique due to its specific structure, which allows for targeted hydrolysis and release of active compounds. This makes it particularly useful in prodrug design and other applications where controlled release is desired.
特性
CAS番号 |
25648-88-8 |
|---|---|
分子式 |
C14H24N2O6 |
分子量 |
316.35 g/mol |
IUPAC名 |
[2-(acetylcarbamoyloxymethyl)-2-ethylpentyl] N-acetylcarbamate |
InChI |
InChI=1S/C14H24N2O6/c1-5-7-14(6-2,8-21-12(19)15-10(3)17)9-22-13(20)16-11(4)18/h5-9H2,1-4H3,(H,15,17,19)(H,16,18,20) |
InChIキー |
IHTKSVYIDWAIPB-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC)(COC(=O)NC(=O)C)COC(=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
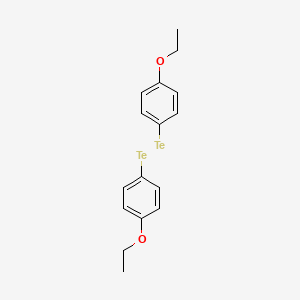
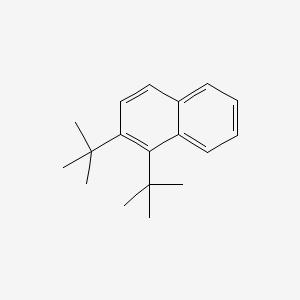
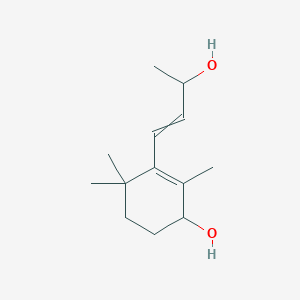
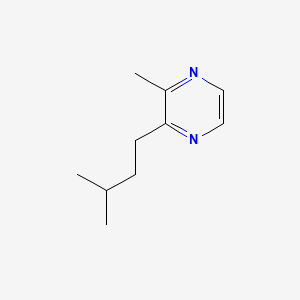
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)

